molecular formula C13H8ClNO B7793284 4-(2-Chlorophenoxy)benzonitrile

4-(2-Chlorophenoxy)benzonitrile

Cat. No.: B7793284
M. Wt: 229.66 g/mol
InChI Key: LCOWOWNSJYRWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO It is a derivative of benzonitrile, where a chlorophenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chlorophenoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 4-cyanophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-(2-Chlorophenoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary, but studies have shown that it can modulate various biochemical processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)benzonitrile
  • 4-(2-Fluorophenoxy)benzonitrile
  • 4-(2-Bromoethyl)benzonitrile

Uniqueness

4-(2-Chlorophenoxy)benzonitrile is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

4-(2-chlorophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWOWNSJYRWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.